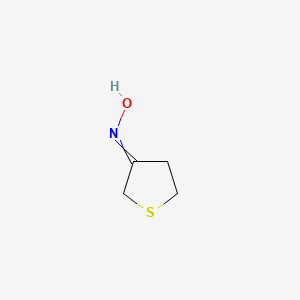

Tetrahydrothiophen-3-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydrothiophen-3-one oxime is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Precursor for Drug Synthesis : THTO can serve as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics make it suitable for modifications that yield biologically active compounds. Research indicates that derivatives of THTO may exhibit enhanced pharmacological properties compared to their parent compounds.

- Antidote Development : Recent studies have explored the use of oximes, including THTO, as potential antidotes for organophosphate poisoning. Oximes act by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. The effectiveness of THTO and its derivatives in this context is under investigation, with promising preliminary results suggesting they may cross the blood-brain barrier effectively .

- Biological Activity : Research has shown that THTO exhibits biological activity that could be harnessed in drug development. For example, studies on related compounds indicate potential use as inhibitors against specific enzymes or receptors involved in disease processes .

Biochemical Applications

- Inhibition of Heterocyclic Aromatic Amines (HAAs) : THTO has been studied for its role in inhibiting the formation of HAAs during cooking processes involving amino acids and proteins. This application is significant for food safety, as HAAs are known carcinogens .

- Transaminase Variants : THTO has been utilized in the screening of transaminase variants that can catalyze reactions involving amino acids and ketones. This application is crucial for biocatalysis and the synthesis of chiral amines, which are valuable in pharmaceutical chemistry .

Material Science Applications

- Synthesis of Functional Materials : The unique properties of THTO allow it to be used in the synthesis of functional materials such as polymers or coatings with specific chemical properties. Its ability to form stable linkages with other chemical entities makes it a candidate for developing new materials with tailored functionalities .

- Oxime-Based Linker Libraries : THTO can be employed in creating oxime-based linker libraries for drug discovery purposes. These libraries facilitate the rapid synthesis and screening of compounds that can interact with biological targets, streamlining the drug development process .

Case Studies

- Antidote Efficacy Study : A study evaluated the efficacy of various oxime compounds, including THTO, in reactivating AChE inhibited by organophosphate agents. Results indicated that certain derivatives showed improved reactivation rates compared to traditional antidotes .

- Food Safety Research : Research demonstrated that incorporating THTO into food processing protocols significantly reduced the formation of HAAs, highlighting its potential application in improving food safety standards .

Analyse Des Réactions Chimiques

O-Alkylation and Arylation Reactions

The oxime hydroxyl group undergoes nucleophilic substitution or transition-metal-catalyzed coupling to form ethers:

-

Yb(OTf)₃-mediated O-alkylation : Reaction with tetrahydrofuran (THF) in the presence of Yb(OTf)₃ yields O-alkyl oxime ethers (e.g., 60 ) via activation of the oxime oxygen (38–52% yields) .

-

CuI-catalyzed O-arylation : Aryl halides react with the oxime under CuI catalysis (20 mol %), 1,10-phenanthroline, and Na₂CO₃ in polar solvents (Me₂SO or toluene) to furnish O-aryl oxime ethers (66 ) in 51–88% yields .

Table 1: O-Functionalization Reactions

| Reaction Type | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| O-Alkylation (THF) | Yb(OTf)₃, RT, 1 equiv. | O-THF oxime ether | 38–52 |

| O-Arylation (Ar–X) | CuI, 1,10-phenanthroline, 110°C | O-Aryl oxime ether | 51–88 |

Metal Complexation

The oxime group coordinates to transition metals, forming stable complexes:

-

Iron(II)-mediated coordination : The oxime oxygen binds to Fe(II), enhancing nucleophilicity for C–C bond insertion reactions (e.g., with alkenes like 43 ), yielding ethers (44 ) in 70–90% yields .

-

Gold(I)-catalyzed allylation : Au(I) complexes (e.g., 59 ) activate aminoallenes (57 ), enabling O-allyl oxime formation (58 ) via electrophilic vinyl activation (52–96% yields) .

Mechanistic Insight :

-

Au(I) activates the C=C bond of allenes, facilitating oxime oxygen attack.

Nitrosation and Oxidation

The α-C–H bond adjacent to the oxime group is susceptible to nitrosation:

-

NiCl₂-mediated nitrosation : In air, NiCl₂ promotes α-C–H oxidation, generating vic-dioxime complexes (17 ) via hydroxylamine intermediates (65–70% yields) .

-

Oxidation pathways : Hydroxylamine intermediates (H₂NOH) act as nitrosation agents, converting oximes to nitroso derivatives .

Equation :

RCH2C(R’)=NOHNiCl2,airRCH2C(R’)=N–O–N=C(R’)CH2R+H2O

Cycloaddition and Rearrangement

The oxime participates in cycloaddition reactions:

-

Tetracyanoethene [2+2] cycloaddition : Re(I) oximate complexes (e.g., 47 ) react with tetracyanoethene (48 ) to form cycloadducts (49 ) in 88% yields .

-

Friedel-Crafts alkylation : AlCl₃-mediated reactions with β-nitrostyrene (31 ) yield α-aryl chloroximes (33 ) via tandem alkylation and tautomerization (43–99% yields) .

Hydrolysis and Tautomerization

Propriétés

Numéro CAS |

24030-02-2 |

|---|---|

Formule moléculaire |

C4H7NOS |

Poids moléculaire |

117.17 g/mol |

Nom IUPAC |

N-(thiolan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2 |

Clé InChI |

DWWREQRWOXEVGY-UHFFFAOYSA-N |

SMILES |

C1CSCC1=NO |

SMILES canonique |

C1CSCC1=NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.